Boc-4-羧基-L-苯丙氨酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

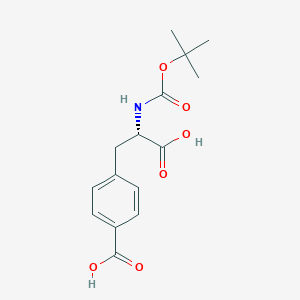

Boc-4-carboxyl-L-phenylalanine, also known as N-tert-butoxycarbonyl-4-carboxyl-L-phenylalanine, is a derivative of the amino acid L-phenylalanine. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group and a carboxyl group at the para position of the phenyl ring. This compound is commonly used in peptide synthesis and as an intermediate in organic synthesis due to its stability and ease of handling.

科学研究应用

Peptide Synthesis

Overview: Boc-4-carboxyl-L-phenylalanine is primarily used as a building block in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). Its protective Boc (tert-butoxycarbonyl) group allows for selective reactions without interfering with other functional groups.

Key Points:

- Solid-Phase Peptide Synthesis: The compound facilitates the construction of complex peptide chains, ensuring high purity and yield.

- Diverse Applications: It is utilized in synthesizing biologically active peptides that can mimic natural hormones or neurotransmitters.

Case Study:

A study demonstrated the successful synthesis of a peptide using Boc-4-carboxyl-L-phenylalanine, achieving a high yield and purity, which was crucial for subsequent biological assays .

Drug Development

Overview: The compound plays a vital role in developing peptide-based pharmaceuticals. Its ability to target specific biological pathways enhances therapeutic efficacy.

Key Points:

- Targeted Therapy: Peptides synthesized with this compound can be designed to interact with specific receptors or enzymes, making them suitable for targeted drug delivery.

- Biopharmaceuticals: Many modern drugs are peptide-based; hence, Boc-4-carboxyl-L-phenylalanine is integral to this sector.

Case Study:

Research highlighted the development of a peptide drug that effectively inhibited a specific cancer cell line's growth. The incorporation of Boc-4-carboxyl-L-phenylalanine was essential for the drug's efficacy due to its structural compatibility with target receptors .

Bioconjugation

Overview: Boc-4-carboxyl-L-phenylalanine is employed in bioconjugation processes, enabling the attachment of biomolecules to surfaces or other molecules.

Key Points:

- Targeted Drug Delivery Systems: The compound aids in creating conjugates that can deliver drugs precisely to target sites, improving therapeutic outcomes.

- Diagnostic Tools: It is also used in developing biosensors and diagnostic assays by linking biomolecules with detectable labels.

Case Study:

A study on bioconjugation techniques demonstrated how Boc-4-carboxyl-L-phenylalanine was used to attach peptides to nanoparticles for targeted delivery of chemotherapeutics, significantly enhancing treatment efficacy while minimizing side effects .

Research in Protein Engineering

Overview: Researchers utilize Boc-4-carboxyl-L-phenylalanine to modify proteins, allowing for the exploration of protein interactions and functions.

Key Points:

- Protein Modification: The compound enables the incorporation of unnatural amino acids into proteins, facilitating studies on protein dynamics and interactions.

- Biotechnology Applications: This modification is crucial for developing novel proteins with enhanced stability or activity.

Case Study:

In a recent study, scientists successfully incorporated Boc-4-carboxyl-L-phenylalanine into a model protein, allowing for real-time imaging of protein interactions within live cells. This advancement has significant implications for understanding cellular processes .

Self-Assembly and Nanostructuring

Overview: The self-assembly properties of peptides containing Boc-4-carboxyl-L-phenylalanine are being explored for creating nanostructured materials.

Key Points:

- Nanotube Formation: Studies have shown that peptides can self-organize into nanotubes and microstructures with unique physical properties.

- Biomedical Applications: These nanostructures have potential applications in drug delivery systems and tissue engineering due to their biocompatibility and functionality.

Case Study:

Research demonstrated that peptides derived from Boc-protected amino acids could form nanofibers with piezoelectric properties, making them suitable for biomedical devices .

作用机制

Target of Action

Boc-4-carboxyl-L-phenylalanine is a type of amino acid derivative . Amino acids are the basic units that make up proteins and play an important role in the state of cells, the maintenance of high density, and protein yield and quality . .

Mode of Action

As an amino acid derivative, it may interact with its targets in a manner similar to other amino acids, contributing to protein synthesis and influencing cellular functions .

Biochemical Pathways

As an amino acid, it is likely involved in protein synthesis and other cellular processes .

Result of Action

As an amino acid derivative, it may contribute to protein synthesis and influence various cellular functions .

Action Environment

Like other biochemical reagents, it should be handled in a well-ventilated place, avoiding contact with skin and eyes, and avoiding formation of dust and aerosols .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Boc-4-carboxyl-L-phenylalanine typically involves the protection of the amino group of L-phenylalanine with a Boc group. The process begins with the reaction of L-phenylalanine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous or organic solvent, and the product is purified through crystallization or extraction methods .

Industrial Production Methods: In an industrial setting, the synthesis of Boc-4-carboxyl-L-phenylalanine follows similar principles but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

化学反应分析

Types of Reactions: Boc-4-carboxyl-L-phenylalanine undergoes various chemical reactions, including:

Oxidation: The phenyl ring can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The carboxyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Oxidation: KMnO4, CrO3, OsO4

Reduction: LiAlH4, sodium borohydride (NaBH4)

Substitution: TFA, HCl in methanol

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones

Reduction: Formation of alcohols

Substitution: Deprotection to yield free amines

相似化合物的比较

- Boc-L-phenylalanine

- Boc-4-fluoro-L-phenylalanine

- Boc-4-nitro-L-phenylalanine

Comparison: Boc-4-carboxyl-L-phenylalanine is unique due to the presence of the carboxyl group at the para position of the phenyl ring, which imparts additional reactivity compared to other Boc-protected phenylalanine derivatives. This makes it particularly useful in applications requiring selective functionalization of the phenyl ring .

生物活性

Boc-4-carboxyl-L-phenylalanine (Boc-4-CF) is a derivative of L-phenylalanine, an amino acid that plays a crucial role in protein synthesis and various metabolic processes. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the design of peptide-based drugs and as a biochemical reagent in life sciences research. This article delves into the biological activity of Boc-4-carboxyl-L-phenylalanine, summarizing key findings from various studies, including its mechanisms of action, biochemical properties, and potential therapeutic applications.

Structural Properties

Boc-4-carboxyl-L-phenylalanine has the following structural characteristics:

- Molecular Formula : C15H19NO6

- Molecular Weight : 305.32 g/mol

- Density : 1.2 ± 0.1 g/cm³

- Melting Point : 85-87 °C

- Boiling Point : 426.6 ± 38.0 °C at 760 mmHg

These properties indicate that Boc-4-CF is a stable compound suitable for various laboratory applications .

The biological activity of Boc-4-CF can be understood through its interactions with various biological systems:

-

Enzymatic Activity :

- Boc-4-CF has been shown to influence the activity of enzymes involved in the phenylpropanoid pathway. In particular, studies have demonstrated that it can act as a substrate for phenylalanine ammonia lyase (PAL), which catalyzes the conversion of L-phenylalanine to cinnamic acid, a precursor for numerous secondary metabolites in plants .

-

Cellular Uptake and Incorporation :

- Research indicates that Boc-4-CF can be effectively incorporated into cellular systems, where it participates in metabolic pathways leading to the synthesis of bioactive compounds. For instance, its incorporation into piperamides has been documented, highlighting its role as a precursor in the biosynthesis of important phytochemicals .

-

Antiviral Properties :

- Similar compounds have been studied for their antiviral activities. For example, carbobenzoxy-D-phenylalanine derivatives have shown potential as membrane fusion inhibitors, suggesting that Boc-4-CF might exhibit similar properties by disrupting lipid bilayer integrity and preventing viral entry into host cells .

Research Findings and Case Studies

Several studies have investigated the biological implications of Boc-4-CF:

Table 1: Summary of Key Studies on Boc-4-carboxyl-L-phenylalanine

Potential Applications

Given its biological activity, Boc-4-carboxyl-L-phenylalanine has several potential applications:

-

Drug Development :

- Its ability to act as a substrate for key enzymes makes it a candidate for designing enzyme inhibitors or modulators that could be used in treating diseases related to metabolic disorders.

-

Biochemical Research :

- As a biochemical reagent, Boc-4-CF can facilitate studies on amino acid metabolism and enzyme kinetics, providing insights into metabolic pathways.

-

Agricultural Biotechnology :

- The compound's role in plant metabolism could be harnessed to enhance the production of valuable phytochemicals in crops through biotechnological approaches.

属性

IUPAC Name |

4-[(2S)-2-carboxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO6/c1-15(2,3)22-14(21)16-11(13(19)20)8-9-4-6-10(7-5-9)12(17)18/h4-7,11H,8H2,1-3H3,(H,16,21)(H,17,18)(H,19,20)/t11-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFKXENJFSWWWQI-NSHDSACASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)C(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。